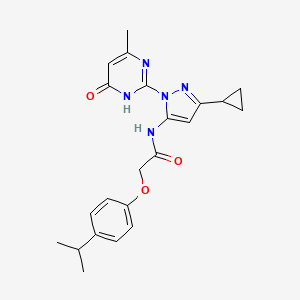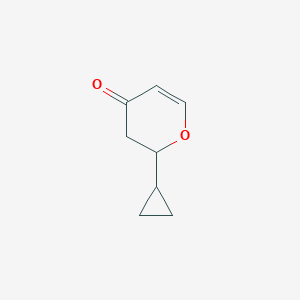
2-cyclopropyl-3,4-dihydro-2H-pyran-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclopropyl-3,4-dihydro-2H-pyran-4-one is a heterocyclic compound with the molecular formula C8H10O2 It is a derivative of 3,4-dihydro-2H-pyran, featuring a cyclopropyl group attached to the second carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopropyl-3,4-dihydro-2H-pyran-4-one can be achieved through several methods. One common approach involves the use of organocatalysts, such as N-heterocyclic carbenes (NHCs), which facilitate the formation of the pyran ring via cycloaddition reactions . Another method includes the use of Grubbs’ catalysts for olefin metathesis and double bond migration sequences . These reactions typically occur under mild conditions and can be scaled up for industrial production.
Industrial Production Methods
Industrial production of this compound often involves the use of bulk manufacturing processes, where the compound is synthesized in large quantities using optimized reaction conditions and catalysts . The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Cyclopropyl-3,4-dihydro-2H-pyran-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding lactones or ketones.
Reduction: Reduction reactions can yield dihydropyran derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyran ring.
Common Reagents and Conditions
Common reagents used in these reactions include molecular iodine, sodium borohydride (NaBH4), and trifluoroacetic acid . Reaction conditions vary depending on the desired product, but typically involve mild temperatures and atmospheric pressure.
Major Products
The major products formed from these reactions include functionalized enones, γ-lactones, cyclic enamines, and 2-pyrones . These products are valuable intermediates in organic synthesis and pharmaceutical development.
Aplicaciones Científicas De Investigación
2-Cyclopropyl-3,4-dihydro-2H-pyran-4-one has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-cyclopropyl-3,4-dihydro-2H-pyran-4-one involves its interaction with molecular targets through cycloaddition and substitution reactions. The compound’s unique structure allows it to participate in various chemical transformations, leading to the formation of biologically active molecules . The pathways involved include the activation of aldehydes via Breslow-type adducts and the formation of enol δ-lactones .
Comparación Con Compuestos Similares
Similar Compounds
3,4-Dihydro-2H-pyran: A parent compound with similar structural features but lacking the cyclopropyl group.
2,3-Dihydro-4H-pyran: Another derivative with different hydrogenation patterns.
Tetrahydropyran: A fully saturated analog with different reactivity and applications.
Uniqueness
2-Cyclopropyl-3,4-dihydro-2H-pyran-4-one is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties
Propiedades
IUPAC Name |
2-cyclopropyl-2,3-dihydropyran-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c9-7-3-4-10-8(5-7)6-1-2-6/h3-4,6,8H,1-2,5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVVIPFXUHZYBBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2CC(=O)C=CO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(azepan-1-yl)-2-{[5-(4-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl]sulfanyl}ethan-1-one](/img/structure/B2677712.png)


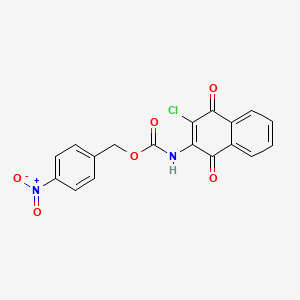
![5-Pentafluorosulfanyl-1H-benzo[D]imidazole-2(3H)-thione](/img/structure/B2677720.png)
![1-(4-Methylbenzenesulfonyl)-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2677721.png)
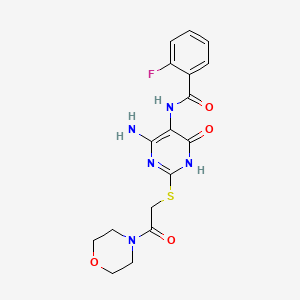
![rac-4-{[(3aR,6aS)-hexahydro-1H-furo[3,4-c]pyrrol-3a-yl]methyl}morpholine](/img/structure/B2677724.png)


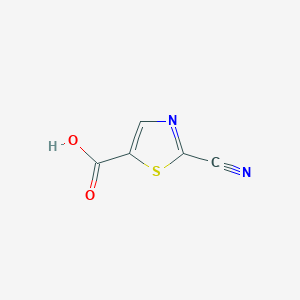

![N-(5-chloro-2-methylphenyl)-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2677732.png)
